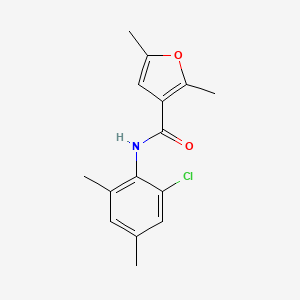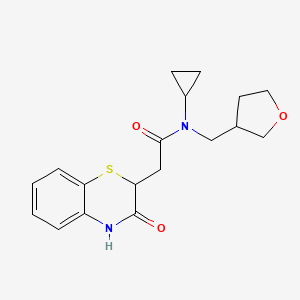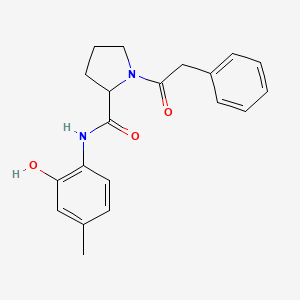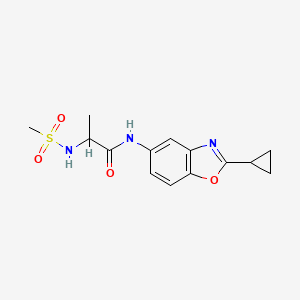
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as A-836,339, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of drugs known as cannabinoid receptor agonists and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a selective agonist of the CB2 cannabinoid receptor. This receptor is primarily expressed in immune cells and has been shown to play a role in inflammation and pain. Activation of the CB2 receptor by this compound leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to have antioxidant properties, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is its selectivity for the CB2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide. One area of research is the development of more potent and selective CB2 receptor agonists. Another area of research is the development of novel drug delivery systems that can improve the pharmacokinetics of this compound. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in the treatment of pain, addiction, and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a complex process that involves several steps. The first step is the preparation of 2,5-dimethylfuran-3-carboxylic acid. This is achieved by reacting 2,5-dimethylfuran with potassium permanganate in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride.
The next step is the preparation of 2-chloro-4,6-dimethylphenylamine. This is achieved by reacting 2-chloro-4,6-dimethylphenylacetonitrile with lithium aluminum hydride in the presence of ether. The resulting product is then treated with hydrochloric acid to form the corresponding amine.
Finally, the amine is reacted with the acid chloride to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of pain management. Studies have shown that this compound has potent analgesic effects and may be useful in the treatment of chronic pain.
Another area of research has been in the field of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-8-5-9(2)14(13(16)6-8)17-15(18)12-7-10(3)19-11(12)4/h5-7H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVRUPKGPJSRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(OC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B7532770.png)
![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)

![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)

